molecular formula C17H18N4O3S B12031189 2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide CAS No. 557069-65-5

2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide

Cat. No.: B12031189
CAS No.: 557069-65-5
M. Wt: 358.4 g/mol
InChI Key: NDWBKUDJCLPXNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[4-Ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide is a triazole-based acetamide derivative featuring a furan-2-yl substituent at the 5-position of the triazole ring and a 3-methoxyphenyl group on the acetamide moiety. This compound belongs to a class of sulfur-containing heterocycles known for diverse biological activities, including antimicrobial, anti-inflammatory, and insect olfactory receptor modulation . Its structure combines a 1,2,4-triazole core with a thioether linkage and a substituted arylacetamide, which are critical for its physicochemical and pharmacological properties.

Properties

CAS No.

557069-65-5

Molecular Formula

C17H18N4O3S

Molecular Weight

358.4 g/mol

IUPAC Name

2-[[4-ethyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide

InChI

InChI=1S/C17H18N4O3S/c1-3-21-16(14-8-5-9-24-14)19-20-17(21)25-11-15(22)18-12-6-4-7-13(10-12)23-2/h4-10H,3,11H2,1-2H3,(H,18,22)

InChI Key

NDWBKUDJCLPXNJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)OC)C3=CC=CO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide typically involves multiple steps. One common method starts with the preparation of the triazole ring through the reaction of ethyl hydrazinecarboxylate with furan-2-carbaldehyde, followed by cyclization with thiourea. The resulting intermediate is then reacted with 3-methoxyphenylacetic acid under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications. large-scale synthesis would typically involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfanyl (-S-) group in the compound exhibits high reactivity toward nucleophilic substitution due to its electron-rich nature.

Reaction Type Reagents/Conditions Products References
Thiol Displacement Amines (e.g., benzylamine) in DMF, 80°CReplacement of sulfanyl group with amine, forming acetamide derivatives
Halogenation Bromine (Br₂) in CCl₄Sulfur replaced by bromine, yielding brominated triazole intermediates

Oxidation Reactions

The triazole ring and furan moiety undergo oxidation under controlled conditions:

Oxidation Site Reagents/Conditions Products References
Triazole Ring KMnO₄ in acidic medium (H₂SO₄)Formation of triazole N-oxide derivatives
Furan Ring Ozone (O₃) followed by H₂O₂Cleavage of furan to dicarbonyl compounds

Reduction Reactions

Reductive modifications target the acetamide group and sulfur linkages:

Reduction Target Reagents/Conditions Products References
Acetamide Group LiAlH₄ in THF, refluxConversion to amine: N-(3-methoxyphenyl)ethylamine
Sulfur Linkage Raney Nickel, H₂ (50 psi)Desulfurization to form triazole-ethyl derivatives

Coupling and Cyclization Reactions

The compound participates in cross-coupling and cyclization reactions to form extended heterocyclic systems:

Reaction Type Catalysts/Conditions Products References
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃, DMF/H₂OBiaryl derivatives via furan ring functionalization
Cyclization CuI, L-proline, DMSO, 120°CFormation of fused triazole-thiazole systems

Acid/Base-Mediated Reactions

The compound reacts under acidic or alkaline conditions to form salts or undergo hydrolysis:

Conditions Reagents Products References
Acidic Hydrolysis HCl (6M), refluxCleavage of acetamide to carboxylic acid
Alkaline Saponification NaOH (10%), ethanolFormation of sodium carboxylate intermediate

Photochemical Reactions

UV irradiation induces structural rearrangements:

Conditions Wavelength Products References
UV Light (254 nm) Methanol solvent, N₂ atmosphereIsomerization of triazole ring and furan opening

Key Observations:

  • The sulfanyl group is the most reactive site, enabling diverse substitution pathways.

  • Triazole ring oxidation modifies electron distribution, affecting biological activity.

  • Reduction of the acetamide group expands utility in prodrug design.

Scientific Research Applications

Medicinal Chemistry

Antifungal Activity:
Triazole compounds are well-known for their antifungal properties. The incorporation of the triazole moiety in this compound enhances its effectiveness against various fungal strains. Studies have shown that derivatives of 1,2,4-triazoles exhibit potent antifungal activity, often outperforming established antifungal agents like azoles and echinocandins. For instance, compounds containing the triazole-thioether moiety have demonstrated strong inhibitory effects against fungi such as Gibberella and Aspergillus species .

Antibacterial Properties:
Research indicates that triazole derivatives can also serve as effective antibacterial agents. The compound's structure allows it to interact with bacterial enzymes and disrupt vital processes. Some studies report that similar compounds exhibit minimum inhibitory concentrations (MIC) comparable to or lower than those of conventional antibiotics against resistant strains like Staphylococcus aureus .

Anticancer Potential:
Emerging research suggests that triazole derivatives may possess anticancer properties. The ability of these compounds to inhibit specific enzymes involved in cancer cell proliferation has been documented. For example, studies on related triazole compounds have shown their effectiveness in inhibiting tumor growth in various cancer models .

Agricultural Applications

Fungicides:
Due to their antifungal properties, triazole compounds are being explored as potential fungicides in agriculture. They can be effective in controlling plant diseases caused by fungal pathogens, thereby enhancing crop yield and quality. Research indicates that certain triazole derivatives have shown efficacy against pathogenic fungi affecting crops .

Herbicides:
Some studies suggest that modifications to the triazole structure can lead to herbicidal activity. This application is particularly relevant in developing environmentally friendly herbicides that target specific weed species without harming crops .

Materials Science

Polymer Chemistry:
Triazole derivatives are being investigated for their role in polymer science. Their unique chemical properties allow them to be incorporated into polymers to enhance material performance, such as thermal stability and mechanical strength. This application is particularly promising for developing advanced materials for use in various industries .

Corrosion Inhibitors:
The compound's ability to form stable complexes with metal ions makes it a candidate for use as a corrosion inhibitor in metal protection applications. The effectiveness of similar triazole-based compounds as corrosion inhibitors has been documented in several studies .

Summary Table of Applications

Application Area Description Examples
Medicinal ChemistryAntifungal, antibacterial, and potential anticancer activitiesEffective against Aspergillus, MRSA
AgricultureUse as fungicides and potential herbicidesControl of plant pathogenic fungi
Materials ScienceEnhancements in polymers and use as corrosion inhibitorsImproved thermal stability

Mechanism of Action

The mechanism of action of 2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its triazole and furan rings. These interactions can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally and functionally related derivatives, focusing on substituent effects, synthesis, and biological activity.

Table 1: Structural and Physical Properties Comparison

Compound Name Triazole Substituents Arylacetamide Substituent Melting Point (°C) Synthesis Yield (%) Key Applications/Activities References
2-{[4-Ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide (Target) 4-Ethyl, 5-furan-2-yl 3-Methoxyphenyl N/A N/A N/A (Theoretical)
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives 4-Amino, 5-furan-2-yl Varied aryl groups 174–176 (e.g., 3) 57–83 Anti-exudative (65% inhibition vs. diclofenac)
VUAA1 (N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) 4-Ethyl, 5-pyridin-3-yl 4-Ethylphenyl N/A N/A Orco agonist (insect olfactory modulation)
OLC-12 (2-(4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-(4-isopropylphenyl)acetamide 4-Ethyl, 5-pyridin-4-yl 4-Isopropylphenyl N/A N/A Orco antagonist
N-(3-Chloro-2-methylphenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-Ethyl, 5-furan-2-yl 3-Chloro-2-methylphenyl N/A N/A Antimicrobial (theoretical)
2-((4-Allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide (6a) 4-Allyl, 5-pyridin-2-yl Unsubstituted acetamide 182–184 65 N/A (Synthetic intermediate)

Key Observations:

Triazole Substituents: The ethyl group at the 4-position of the triazole ring is conserved in the target compound and VUAA1, enhancing stability and hydrophobicity. Replacing ethyl with allyl (e.g., 6a) or amino groups (e.g., anti-exudative derivatives) alters solubility and reactivity . The furan-2-yl group in the target compound contrasts with pyridinyl substituents in VUAA1 and OLC-12. Pyridinyl analogs exhibit strong Orco receptor modulation, while furan derivatives may prioritize anti-inflammatory or antimicrobial roles due to reduced basicity .

Chloro or fluoro substituents (e.g., –20) enhance lipophilicity and antimicrobial activity but may reduce solubility .

Synthesis and Physicochemical Properties :

  • Yields for triazole-acetamides vary widely (50–83%), influenced by substituents and recrystallization solvents (e.g., H2O:EtOH vs. DMF:EtOH) .
  • Melting points correlate with crystallinity; pyridinyl derivatives (e.g., 6a: 182–184°C) generally exhibit higher melting points than furan analogs due to stronger intermolecular interactions .

Biological Activities: Anti-exudative Activity: Amino-substituted furan-triazole derivatives () show 65% inhibition of edema in rat models, comparable to diclofenac. The target compound’s 3-methoxy group may enhance this activity via improved bioavailability . Orco Modulation: Pyridinyl analogs like VUAA1 and OLC-12 are potent insect olfactory agonists/antagonists, but furan derivatives lack reported activity in this domain, suggesting divergent structure-activity relationships . Antimicrobial Potential: Chloro/methyl-substituted arylacetamides () demonstrate theoretical antimicrobial efficacy, likely due to increased membrane disruption .

Research Findings and Implications

  • Structural Optimization : The target compound’s 3-methoxyphenyl group balances electron donation and hydrophobicity, making it a candidate for anti-inflammatory applications. Comparative studies with 3-chlorophenyl or 4-fluorophenyl analogs (–20) could refine activity profiles.
  • Synthetic Challenges : Ethyl and furan substituents may complicate purification; recrystallization in polar solvents (e.g., H2O:EtOH) is recommended based on similar compounds .
  • Biological Gaps : Direct testing against Orco receptors or microbial pathogens is needed to validate theoretical predictions.

Biological Activity

The compound 2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide , with the CAS number 663212-40-6, belongs to the class of 1,2,4-triazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and case studies that highlight its pharmacological effects.

Molecular Structure

The molecular formula of this compound is C22H18N4O2S2C_{22}H_{18}N_{4}O_{2}S_{2} with a molecular weight of approximately 434.53 g/mol. The structural features include a triazole ring, a furan moiety, and a methoxyphenyl group which are critical for its biological activity.

Key Properties

PropertyValue
Molecular Weight434.53 g/mol
CAS Number663212-40-6
Molecular FormulaC22H18N4O2S2
Physical FormSolid

Antimicrobial Activity

  • Antifungal Properties :
    The compound exhibits significant antifungal activity against various fungal strains. In studies involving 1,2,4-triazole derivatives, it was noted that modifications in the triazole ring could enhance antifungal efficacy. For instance, compounds with electron-donating groups like methoxy showed improved activity against Candida species compared to standard antifungals like fluconazole .
  • Antibacterial Effects :
    The antibacterial potential of this compound has been evaluated against Gram-positive and Gram-negative bacteria. Research indicates that triazole derivatives can inhibit bacterial growth effectively; for example, compounds similar to this one have shown minimum inhibitory concentrations (MIC) lower than those of traditional antibiotics like vancomycin and ciprofloxacin .
  • Mechanism of Action :
    The mechanism through which this compound exerts its antimicrobial effects may involve the inhibition of specific enzymes or pathways crucial for microbial survival. The presence of the triazole ring is particularly significant as it is known to interfere with fungal cell wall synthesis and bacterial DNA replication .

Anticancer Activity

Recent studies have highlighted the anticancer properties of triazole derivatives. The compound under discussion has shown promise in inhibiting cancer cell proliferation in vitro:

  • Cell Line Studies : In vitro tests on various cancer cell lines demonstrated that the compound can induce apoptosis and inhibit cell cycle progression. For example, it was observed that certain triazole derivatives could reduce viability in breast cancer cells significantly .

Case Studies

  • Study on Antifungal Activity : A recent study evaluated a series of triazole compounds against Candida albicans. The results indicated that modifications similar to those found in our target compound led to enhanced antifungal potency with MIC values significantly lower than fluconazole .
  • Antibacterial Evaluation : In another study focusing on antibacterial activity, a related triazole derivative was tested against Staphylococcus aureus and Escherichia coli. The results showed promising antibacterial effects with MIC values demonstrating superior efficacy compared to traditional antibiotics .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that:

  • Substituents on the Triazole Ring : Electron-donating groups such as methoxy enhance biological activity by stabilizing interactions with target enzymes.
  • Furan Moiety Contribution : The furan ring is crucial for enhancing lipophilicity, allowing better membrane penetration and increased bioavailability.

This understanding aids in the design of more potent derivatives by modifying these critical structural components.

Q & A

Basic: What synthetic methodologies are recommended for preparing derivatives of 2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-arylacetamides?

Answer:
The synthesis involves two critical steps:

  • Alkylation of Triazole Thiones: React 4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione with N-aryl-substituted α-chloroacetamides in the presence of KOH. This step introduces the sulfanyl-acetamide moiety .
  • Paal-Knorr Condensation: Modify the amino group at the 4th position of the triazole ring to introduce pyrolium or other heterocyclic fragments, enhancing structural diversity .
    Key Considerations: Optimize reaction conditions (e.g., solvent, temperature) to improve yields. Purity is confirmed via recrystallization (e.g., ethanol) and monitored by TLC .

Basic: What physicochemical characterization techniques are essential for confirming the structure of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H-NMR (e.g., DMSO-d6d_6) to confirm substituent integration and chemical shifts (e.g., δ 10.33 ppm for NH groups) .
  • Mass Spectrometry (EI-MS): Validate molecular weight via peaks such as m/z=299.34m/z = 299.34 [M+H]+^+ .
  • Melting Point Analysis: Determine purity (e.g., 174–176°C) .
    Note: Couple these with elemental analysis (C, H, N, S) for comprehensive validation .

Basic: How is anti-exudative activity evaluated for this compound, and what experimental models are used?

Answer:

  • In Vivo Models: Assess activity in rats using formalin-induced edema. Administer the compound at doses like 50–100 mg/kg and measure exudate volume reduction compared to controls .
  • Statistical Analysis: Use ANOVA or Student’s t-test to compare treated vs. control groups (e.g., p < 0.05 for significance) .
    Key Finding: Substituents like methoxy or ethyl groups at the phenyl residue enhance activity by 30–40% .

Advanced: How can researchers design experiments to analyze structure-activity relationships (SAR) for anti-exudative activity?

Answer:

  • Systematic Substituent Variation: Synthesize analogs with modifications at the:
    • Triazole Ring: Vary 4th-position groups (e.g., amino, cycloalkyl).
    • Aryl Acetamide Moiety: Introduce electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups on the phenyl ring .
  • Biological Screening: Test all analogs in parallel using the formalin-induced edema model.
  • Computational Modeling: Perform DFT calculations or molecular docking to correlate electronic properties (e.g., HOMO-LUMO gaps) with activity .

Advanced: What mechanistic hypotheses explain the anti-exudative activity of this compound?

Answer:

  • Inhibition of Inflammatory Mediators: The compound may suppress COX-2 or TNF-α pathways, reducing prostaglandin synthesis. Validate via ELISA kits measuring cytokine levels in serum .
  • Redox Modulation: Assess antioxidant activity (e.g., DPPH assay) to determine if radical scavenging contributes to anti-exudative effects .
    Contradiction Note: While methoxy groups enhance activity in some studies, nitro groups may reduce efficacy, suggesting steric or electronic limitations .

Advanced: How can computational methods optimize the compound’s pharmacokinetic profile?

Answer:

  • ADMET Prediction: Use tools like SwissADME to predict:
    • Lipophilicity (LogP): Aim for 2–3 for balanced absorption.
    • Metabolic Stability: Screen for CYP450 interactions .
  • Molecular Dynamics Simulations: Simulate binding to albumin to assess plasma protein binding, which affects bioavailability .
    Validation: Compare computational results with in vitro assays (e.g., microsomal stability tests).

Advanced: How to resolve discrepancies in reported anti-exudative activity across structural analogs?

Answer:

  • Dose-Response Studies: Re-evaluate activity at multiple concentrations to identify non-linear effects .
  • Crystallographic Analysis: Solve X-ray structures (e.g., via Acta Crystallographica protocols) to confirm stereochemical influences on activity .
  • Meta-Analysis: Compile data from independent studies to identify trends (e.g., methoxy groups consistently outperform ethyl in hydrophilic environments) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.